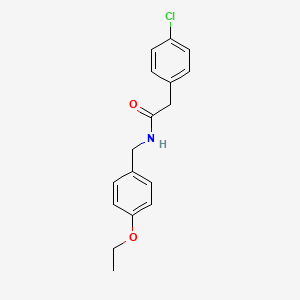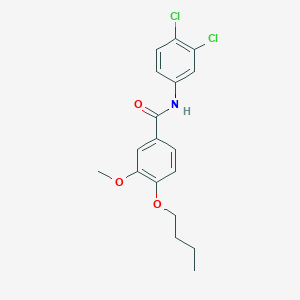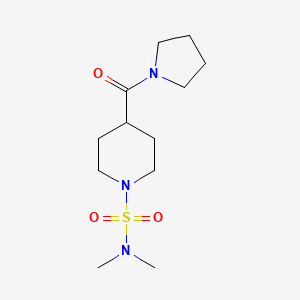![molecular formula C23H20N2O2 B4847218 N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide](/img/structure/B4847218.png)
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide
Overview
Description
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide, also known as DPA-714, is a small molecule that belongs to the family of isoquinoline carboxamides. It has been extensively studied for its potential use as a positron emission tomography (PET) radioligand for imaging neuroinflammation in various neurological disorders.
Mechanism of Action
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide binds to the TSPO on the surface of activated microglia, leading to the accumulation of radioactivity in the brain regions that are affected by neuroinflammation. The binding of N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide to TSPO is thought to reflect the degree of microglial activation, making it a potential biomarker for monitoring disease progression and treatment response in neurological disorders.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide has been shown to have minimal toxicity and side effects in animal studies. It does not cross the blood-brain barrier and is rapidly metabolized and excreted from the body. It has also been shown to have high affinity and selectivity for TSPO, making it a promising PET radioligand for imaging neuroinflammation in humans.
Advantages and Limitations for Lab Experiments
The advantages of using N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide as a PET radioligand include its high selectivity and sensitivity for TSPO, its ability to detect early stages of neuroinflammation, and its non-invasive nature. However, the limitations include its short half-life, which requires on-site cyclotron facilities for radiolabeling, and its dependence on the expression of TSPO in microglia, which may vary across different neurological disorders.
Future Directions
For N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide research include its use in clinical trials for the diagnosis and monitoring of neuroinflammatory diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. It may also be used to evaluate the efficacy of novel anti-inflammatory drugs in preclinical and clinical settings. Furthermore, the development of new TSPO ligands with longer half-lives and higher affinity may improve the sensitivity and specificity of PET imaging for neuroinflammation.
Scientific Research Applications
N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]benzamide has been used as a PET radioligand to visualize the activation of microglia, which are immune cells in the central nervous system that play a critical role in neuroinflammation. It has been shown to bind selectively to the translocator protein (TSPO) that is upregulated in activated microglia, making it a useful tool for studying neuroinflammation in vivo.
properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c26-22(18-7-2-1-3-8-18)24-21-12-10-19(11-13-21)23(27)25-15-14-17-6-4-5-9-20(17)16-25/h1-13H,14-16H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBMFCOOGOJUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B4847135.png)
![N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4847146.png)
![5-{4-[(4-chlorobenzyl)oxy]phenyl}-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4847154.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-({[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4847161.png)

![N-{1-{[(2-methoxyethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4847202.png)
![methyl 2-{[(2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}hydrazino)carbonothioyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4847204.png)
![9-oxo-7-(4-phenyl-1-piperazinyl)-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile](/img/structure/B4847208.png)


![6-({[4-(4-tert-butylphenyl)-3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4847219.png)

![2-[(ethylamino)carbonothioyl]-N-phenylhydrazinecarboxamide](/img/structure/B4847231.png)
![dimethyl 5-{[({2-[(4-chlorophenyl)thio]ethyl}amino)carbonothioyl]amino}isophthalate](/img/structure/B4847236.png)